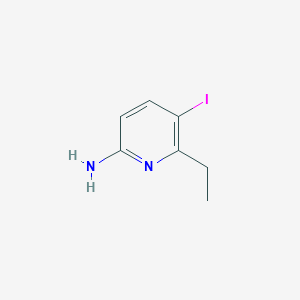

6-Ethyl-5-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

6-ethyl-5-iodopyridin-2-amine |

InChI |

InChI=1S/C7H9IN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

FMVAQDGVKAVLLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)N)I |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 6 Ethyl 5 Iodopyridin 2 Amine

Reactivity of the Aryl Iodide Moiety (C-I Bond)

The carbon-iodine bond on the pyridine (B92270) ring is the most labile of the carbon-halogen bonds, rendering it highly susceptible to oxidative addition by low-valent transition metals, particularly palladium(0) complexes. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. libretexts.org For 6-Ethyl-5-iodopyridin-2-amine, the C-I bond readily participates in this transformation. The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base. The base is crucial for the activation of the organoboron species. While specific studies on this compound are not prevalent, the reactivity of analogous 5-iodo-2-aminopyridine systems demonstrates high efficiency in Suzuki-Miyaura couplings with a variety of aryl- and heteroarylboronic acids. researchgate.netnih.gov The electron-rich nature of the substituted pyridine ring generally facilitates the oxidative addition step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Iodopyridine Analogs Note: This data is representative of reactions with similar 5-iodopyridine scaffolds and serves to predict the reactivity of this compound.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(dppf)₂Cl₂ | KF | DME/MeOH/H₂O | High |

| 3-Methoxyphenyl boronic acid | SerrKap catalyst | - | H₂O/EtOH | 90% researchgate.net |

| (Het)arylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good to Excellent |

| Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃ / Ligand | KF | Dioxane | 82-91% nih.gov |

The C-I bond of this compound is also an excellent substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction typically employs a palladium catalyst and a base.

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. organic-chemistry.org This reaction is unique in that it generally requires both a palladium catalyst and a copper(I) co-catalyst, along with an amine base like triethylamine, which also serves as the solvent. organic-chemistry.org The reaction proceeds with high functional group tolerance under relatively mild conditions. Studies on related bromo- and iodo-pyridines show efficient coupling with a wide range of terminal alkynes, suggesting that this compound would react similarly to produce 5-alkynyl-6-ethylpyridin-2-amine derivatives. nih.govsoton.ac.uk

Table 2: General Conditions for Sonogashira Coupling of Halopyridines Note: This data is based on general procedures for related halopyridine substrates.

| Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N soton.ac.uk |

| 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF |

| Propargyl alcohol | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane |

Beyond the Suzuki, Heck, and Sonogashira reactions, the aryl iodide moiety is reactive in other significant palladium-catalyzed transformations. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. nih.gov In this reaction, the C-I bond of this compound can be coupled with primary or secondary amines to form 5,2'-diaminopyridine derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP), and a base, with cesium carbonate often being effective for functionalized substrates. nih.govlookchem.com The high reactivity of aryl iodides makes them ideal substrates for this transformation. nih.gov

Carbonylative couplings are also possible, where carbon monoxide is inserted into the C-I bond to form acyl-palladium intermediates, which can then be trapped by various nucleophiles to yield esters, amides, or ketones. mdpi.com

Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group to stabilize the intermediate Meisenheimer complex. nih.govyoutube.com In this compound, the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. youtube.com

However, the iodine atom is at the C-5 position, which is meta to the ring nitrogen and thus does not receive significant activation. Furthermore, iodine is a relatively poor leaving group for SNAr compared to fluorine or chlorine. nih.gov Consequently, direct displacement of the iodide by a nucleophile via an SNAr mechanism is generally unfavorable and requires harsh reaction conditions, if it proceeds at all. Palladium-catalyzed coupling reactions are almost always the preferred method for the functionalization of the C-5 position. nih.gov

Reactivity of the Primary Amine Moiety (C-NH₂ Bond)

The exocyclic primary amine at the C-2 position is nucleophilic and can undergo a variety of reactions common to primary aromatic amines.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amide derivatives. This reaction is typically high-yielding and chemoselective for the exocyclic amine. For instance, reaction with acetic anhydride (B1165640) would yield N-(6-Ethyl-5-iodopyridin-2-yl)acetamide. Research on related aminopyridines has shown that this transformation occurs readily. researchgate.net

Alkylation: The amine can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, with the potential for over-alkylation to form secondary and tertiary amines, or even quaternary pyridinium (B92312) salts. nih.gov Reaction conditions must be carefully controlled to achieve mono-alkylation.

Arylation: N-arylation can be achieved via palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, but with the roles of the substrates reversed. Here, the amine of this compound acts as the nucleophile, reacting with an aryl halide in the presence of a palladium catalyst and base to form a diarylamine.

Table 3: Potential Reactions of the Primary Amine Moiety Note: These are predicted reactions based on the known chemistry of 2-aminopyridines.

| Reagent | Reaction Type | Product Type |

| Acetyl chloride | Acylation | Amide |

| Benzoyl chloride | Acylation | Amide |

| Methyl iodide | Alkylation | Secondary Amine |

| Benzyl bromide | Alkylation | Secondary Amine |

| Phenylboronic acid (Chan-Lam coupling) | Arylation | Diarylamine |

| Bromobenzene (Buchwald-Hartwig) | Arylation | Diarylamine |

Diazotization and Transformations Involving the Diazonium Salt

The primary amino group at the C-2 position is readily susceptible to diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. rsc.org This reaction converts the amine into a pyridine-2-diazonium salt. However, unlike their relatively stable benzenediazonium (B1195382) counterparts, pyridine-2-diazonium salts are known to be highly unstable intermediates. google.com This instability arises from the proximity of the positively charged diazonium group to the electron-withdrawing ring nitrogen, which facilitates the rapid loss of dinitrogen gas (N₂).

The resulting pyridyl cation is highly reactive and can be trapped by various nucleophiles present in the reaction medium. Common transformations include:

Hydrolysis: In aqueous acidic solutions, the diazonium salt rapidly hydrolyzes to form the corresponding 6-ethyl-5-iodo-2-hydroxypyridine. rsc.org

Halogenation (Sandmeyer-type Reactions): While classical Sandmeyer reactions involving copper(I) salts are common for aryl diazonium salts, the inherent instability of the pyridine-2-diazonium intermediate can make these transformations challenging. Nonetheless, displacement of the diazonium group to introduce chloro, bromo, or cyano functionalities is mechanistically plausible.

Iodination: The introduction of an iodide, typically from potassium iodide (KI), to displace the diazonium group is a feasible transformation, although in the subject compound this would result in the formation of 6-ethyl-2,5-diiodopyridine.

Table 1: Representative Conditions for Diazonium Salt Transformations of 2-Aminopyridines

| Transformation | Reagents | Typical Conditions | Expected Product from this compound |

| Hydrolysis | NaNO₂, H₂SO₄, H₂O | 0-10 °C | 6-Ethyl-5-iodo-2-hydroxypyridine |

| Iodination | NaNO₂, HCl, KI | 0-5 °C | 6-Ethyl-2,5-diiodopyridine |

| Formation of Sulfonate | NaNO₂, TfOH, H₂O | Room Temp | 6-Ethyl-5-iodopyridin-2-yl triflate |

Note: Data is based on transformations of analogous substituted 2-aminopyridines. researchgate.netresearchgate.net

Condensation Reactions and Heterocycle Annulation via the Amine

The nucleophilic character of the 2-amino group, combined with the adjacent ring nitrogen, makes this compound a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These are typically achieved through condensation reactions with α-halocarbonyl compounds in a process known as the Tschitschibabin (Chichibabin) pyridine synthesis.

The reaction sequence generally involves two key steps:

N-Alkylation: The exocyclic amino group acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to form an N-(2-oxoalkyl)-2-aminopyridinium intermediate.

Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine (B132010) ring system. rsc.org

A variety of reagents can participate in condensation and annulation reactions with 2-aminopyridines. For instance, reactions with 3-chloro-5-phenyl-1,2-dithiolylium chloride have been shown to yield 2-(5-phenyl-1,2-dithiol-3-ylideneamino)-N-heterocycles. rsc.org Similarly, multicomponent reactions involving enaminones and malononitrile (B47326) provide efficient routes to complex substituted 2-aminopyridines, highlighting the versatility of the amine group in heterocycle construction. nih.gov

In the case of this compound, these reactions would lead to the formation of highly substituted imidazo[1,2-a]pyridines, which are scaffolds of significant interest in medicinal chemistry.

Table 2: Examples of Heterocycle Annulation Reactions with 2-Aminopyridines

| Reagent Type | Catalyst/Conditions | Resulting Heterocycle |

| α-Haloketones (e.g., phenacyl bromide) | Reflux in Ethanol | Imidazo[1,2-a]pyridine |

| Nitroolefins | FeCl₃ | Imidazo[1,2-a]pyridine |

| Diynes and Cyanamides | CoCl₂·6H₂O/dppe/Zn | Substituted Pyridine |

Note: This table presents generalized reaction types applicable to the 2-aminopyridine (B139424) moiety. rsc.orgresearchgate.net

Reactivity of the Pyridine Ring and Ethyl Substituent

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it significantly less reactive towards electrophilic aromatic substitution (EAS). uoanbar.edu.iq This deactivation is due to the electron-withdrawing inductive effect of the ring nitrogen. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, further increasing its deactivating effect.

However, the substituents on the ring of this compound modify this intrinsic reactivity:

2-Amino Group: The amino group is a powerful activating, ortho-, para-directing group. It strongly activates the C-3 and C-5 positions through resonance donation of its lone pair.

6-Ethyl Group: The ethyl group is a weak activating, ortho-, para-directing group via hyperconjugation and inductive effects. It activates the C-5 and C-7 (ring nitrogen) positions.

5-Iodo Group: The iodo group is deactivating via its inductive effect but is ortho-, para-directing due to resonance. It directs incoming electrophiles to the C-4 and C-6 positions.

In this compound, the C-5 and C-6 positions are already substituted. The available positions for substitution are C-3 and C-4. The powerful activating effect of the 2-amino group strongly favors substitution at the C-3 position (ortho). The directing effects of the other groups are either weaker or point to already substituted positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation, if they can be induced to occur under sufficiently mild conditions to avoid extensive protonation, are expected to proceed with high regioselectivity at the C-3 position.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or sec-BuLi), facilitating deprotonation at an adjacent ortho position. baranlab.orgorganic-chemistry.org

The primary amino group of 2-aminopyridine is not an effective DMG itself, as the acidic N-H protons are abstracted first. However, it can be readily converted into a potent DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046) (-NHBoc). unblog.fr Upon formation of such a derivative from this compound, the DMG at the C-2 position would direct lithiation exclusively to the C-3 position.

The resulting C-3 aryllithium species is a versatile intermediate that can be quenched with a wide array of electrophiles, allowing for the controlled introduction of various functional groups.

Table 3: Potential Functionalization via Directed Ortho-Metalation at C-3

| Step 1: Lithiation Reagent | Step 2: Electrophile (E+) | Functional Group Introduced at C-3 |

| sec-BuLi, TMEDA, THF, -78 °C | DMF | Aldehyde (-CHO) |

| sec-BuLi, TMEDA, THF, -78 °C | I₂ | Iodo (-I) |

| sec-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| sec-BuLi, TMEDA, THF, -78 °C | CO₂ then H₃O⁺ | Carboxylic Acid (-COOH) |

Note: This strategy requires prior protection/derivatization of the 2-amino group to function as a DMG. harvard.edu

Side-Chain Functionalization of the Ethyl Group

The ethyl group at the C-6 position is attached to a carbon atom that is analogous to a benzylic position. The C-H bonds on this "pyridylic" carbon are weaker and more acidic than those of a typical alkane due to the ability of the pyridine ring to stabilize an adjacent radical or anionic charge through resonance. libretexts.org This enhanced reactivity allows for selective functionalization of the side chain.

Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), is expected to oxidize the ethyl group to an acetyl group, yielding 6-acetyl-5-iodopyridin-2-amine. For this reaction to occur, the pyridylic carbon must have at least one attached hydrogen. scribd.com

Radical Halogenation: Benzylic-type positions can be selectively halogenated under free-radical conditions. The use of N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would likely lead to the formation of 6-(1-bromoethyl)-5-iodopyridin-2-amine. libretexts.org

These transformations provide a route to further elaborate the structure of the molecule by introducing functionality at the ethyl side chain, which can then participate in subsequent reactions.

Mechanistic Elucidation of Key Transformations

Diazotization: The mechanism begins with the formation of the nitrosating agent, typically the nitrosonium ion (NO⁺), from nitrous acid in a strong acid medium. The nucleophilic amino group of this compound attacks the nitrosonium ion to form an N-nitrosaminium ion. Subsequent deprotonation and tautomerization steps lead to a diazohydroxide, which, upon protonation and loss of water, yields the unstable pyridine-2-diazonium ion. rsc.org

Heterocycle Annulation (Imidazo[1,2-a]pyridine formation): The reaction with an α-haloketone proceeds via an Sₙ2 reaction where the 2-amino group displaces the halide, forming an intermediate N-alkylated pyridinium salt. The endocyclic pyridine nitrogen then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered ring intermediate (a dihydropyridol). A final acid- or base-catalyzed dehydration step eliminates a molecule of water to generate the fully aromatic imidazo[1,2-a]pyridine system. rsc.org

Directed Ortho-Metalation: After conversion of the amine to a suitable DMG (e.g., -NHBoc), the organolithium reagent coordinates to the heteroatom(s) of the DMG (in this case, the carbonyl oxygen). This coordination brings the alkyllithium base into close proximity to the C-3 proton, leading to a kinetically favored deprotonation. This forms a stable five- or six-membered chelated ring structure involving the lithium atom, which holds the metal in place prior to quenching with an electrophile. wikipedia.orgunblog.fr

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

No specific studies detailing the catalytic cycles of this compound in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, or Heck reactions were found. General mechanisms for these reactions with analogous aryl iodides are well-established, typically involving oxidative addition, transmetalation (for Suzuki and similar reactions) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. However, specific data on catalyst systems, ligand effects, reaction kinetics, and potential side products for this compound are not available.

Investigation of Radical Pathways in Functionalization Reactions

There is no available research on the investigation of radical pathways in the functionalization reactions of this compound. Such studies would typically involve photoredox catalysis or the use of radical initiators to explore single-electron transfer mechanisms for C-C or C-heteroatom bond formation. Without experimental or computational data, any discussion of potential radical intermediates or reaction pathways involving this specific compound would be purely speculative.

Kinetic and Thermodynamic Studies of Reaction Pathways

No kinetic or thermodynamic data for the reaction pathways of this compound have been published. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and determining the feasibility of different synthetic routes. The absence of this information prevents a detailed analysis of the energetic landscape of its reactions.

Advanced Synthetic Applications of 6 Ethyl 5 Iodopyridin 2 Amine As a Building Block

Construction of Complex Polycyclic Pyridine (B92270) Systems

The structural framework of 6-Ethyl-5-iodopyridin-2-amine is well-suited for the synthesis of intricate polycyclic systems incorporating the pyridine nucleus. The amino and iodo functionalities serve as handles for intramolecular and intermolecular cyclization reactions, leading to the formation of fused, bridged, and spirocyclic derivatives.

The 2-aminopyridine (B139424) moiety within this compound is a classic precursor for the synthesis of fused bicyclic heterocycles like imidazo[1,2-a]pyridines, which are recognized as "drug prejudice" scaffolds due to their wide-ranging applications in medicinal chemistry. acs.org The general approach involves the reaction of a 2-aminopyridine with α-haloketones or related reagents to construct the imidazole ring. While specific examples utilizing this compound are not detailed in the literature, the reaction is a fundamental and widely applied method for this class of compounds. rsc.org

Similarly, the synthesis of pyridopyrazines can be envisioned through condensation reactions of the diamine functionality, which can be introduced via functionalization of the iodo-group, with dicarbonyl compounds. bohrium.com The ethyl and iodo substituents on the pyridine ring would be carried into the final fused system, allowing for further diversification.

Table 1: Representative General Conditions for Fused Heterocycle Synthesis

| Fused System | Reagents | General Conditions | Potential Product from this compound |

|---|---|---|---|

| Pyridoimidazole | α-Bromoketone | Reflux in ethanol or DMF, often with a base like NaHCO₃ | 6-Ethyl-7-iodo-2-substituted-imidazo[1,2-a]pyridine |

| Pyridopyrazine | α-Diketone (after conversion of iodo to amino group) | Acid or base catalysis, condensation reaction | 6-Ethyl-7-iodo-2,3-disubstituted-pyrido[2,3-b]pyrazine |

Note: This table presents generalized synthetic conditions for the formation of these fused systems from analogous 2-aminopyridines. Specific adaptation and optimization would be required for this compound.

The creation of bridged and spirocyclic pyridine derivatives represents a more advanced synthetic challenge, often requiring multi-step sequences and careful control of stereochemistry. Bridged heterocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov A potential strategy for forming a bridged system from this compound could involve an initial functionalization of both the amino and iodo groups with chains that can subsequently undergo an intramolecular cyclization.

Spirocyclic compounds, which contain two rings connected by a single common atom, are another important class of molecules. The synthesis of spirocyclic pyridine derivatives could potentially be achieved by reacting this compound with suitable bifunctional reagents that can react with both the amino group and an adjacent position on the pyridine ring, possibly after a metal-catalyzed cross-coupling reaction at the iodo position. researchgate.net

Development of Functionalized Scaffolds for Material Science

The unique electronic and structural features of pyridine derivatives make them attractive candidates for incorporation into advanced materials. The presence of both an iodo and an amino group on this compound offers dual points for polymerization or for attachment to other functional molecules destined for materials science applications.

The iodo- and amino- groups on the pyridine ring can serve as reactive sites for polymerization reactions. For instance, the iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, with bifunctional monomers to form conjugated polymers. acs.org The amino group could be used to form polyamides or polyimines. The oxidative coupling of aminopyridines is generally not feasible in the same manner as for aniline due to the electron-poor nature of the pyridine ring. researchgate.net However, palladium-catalyzed self-amination of bromo-aminopyridines has been reported as a method for creating poly(aminopyridine)s. researchgate.net

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reaction | Resulting Polymer Type |

|---|---|---|

| Suzuki Polycondensation | Dibenzoic acid | Conjugated Polymer |

| Sonogashira Polycondensation | Diethynylbenzene | Conjugated Polymer |

| Polyamide Formation | Diacyl chloride | Polyamide |

Note: This table outlines hypothetical polymerization strategies based on the functional groups of the target compound.

Pyridine-containing molecules are utilized in organic electronics, for example, as components of organic light-emitting devices (OLEDs). rsc.org The electron-deficient nature of the pyridine ring can be advantageous for electron-transporting materials. This compound could serve as a precursor to larger, more complex organic semiconductors through functionalization at the iodo- and amino- positions. For instance, Suzuki or Sonogashira coupling reactions at the iodine position can be used to extend the π-conjugated system, a key feature for organic electronic materials. The amino group can be used to tune the electronic properties or to attach the molecule to a substrate. Doping of pyridine-containing polymers with iodine has been shown to induce semiconducting behavior. acs.orgnih.gov

Synthesis of Libraries of Pyridine-Based Derivatives for Diverse Research Purposes

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for screening in drug discovery and other research areas. acs.orgnih.gov The scaffold of this compound, with its multiple points of diversification, is an ideal starting point for the generation of a focused library of pyridine derivatives.

The amino group can be acylated, alkylated, or used in multicomponent reactions to introduce a wide variety of substituents. The iodine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups. This dual reactivity allows for a combinatorial approach where different building blocks can be introduced at both positions, leading to a large and diverse library of compounds from a single starting material. acs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazo[1,2-a]pyridines |

| Pyridopyrazines |

Theoretical and Computational Studies on 6 Ethyl 5 Iodopyridin 2 Amine

Electronic Structure and Reactivity Prediction

The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational methods allow for a detailed exploration of these properties, offering predictive power that can guide experimental work.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For 6-Ethyl-5-iodopyridin-2-amine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized ground state geometry and electronic energy. researchgate.net These calculations provide foundational data, such as bond lengths, bond angles, and dihedral angles, that describe the most stable three-dimensional arrangement of the atoms.

Illustrative Ground State Properties of this compound (Hypothetical Data)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -2578.45 |

| Dipole Moment (Debye) | 2.87 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino and ethyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing iodo group and the pyridine (B92270) ring nitrogen can lower the energy of the LUMO. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Electrostatic Potential Maps for Understanding Charge Distribution

Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other charged species. researchgate.netresearchgate.net These maps are generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

In this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, reflecting their basic and nucleophilic character. The iodine atom, being electronegative, would also influence the charge distribution.

Mechanistic Pathway Analysis through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by allowing for the study of transition states and the influence of the reaction environment.

Transition State Characterization and Reaction Barrier Determination

For a given reaction involving this compound, such as an electrophilic aromatic substitution or a cross-coupling reaction, computational methods can be used to locate the transition state structure. The transition state represents the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy, or reaction barrier, can be determined. A lower activation energy corresponds to a faster reaction rate. These calculations can be performed for various possible reaction pathways to predict the most likely mechanism.

Illustrative Reaction Barrier for a Hypothetical Reaction (Hypothetical Data)

| Parameter | Energy (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State | 22.5 |

| Activation Energy | 22.5 |

Solvent Effects on Reaction Energetics and Regioselectivity

The solvent in which a reaction is carried out can have a significant impact on its energetics and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. ajchem-a.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energies in different solvent environments.

By performing these calculations, it is possible to predict how a change in solvent will affect the activation energy and the relative energies of different products, thereby influencing the reaction rate and regioselectivity. For reactions involving a polar molecule like this compound, solvent effects can be particularly pronounced.

Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request. The creation of such an article would necessitate speculative or fabricated data, which falls outside the scope of scientifically accurate and verifiable information.

Analytical Methodologies for Mechanistic Elucidation and Process Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "6-Ethyl-5-iodopyridin-2-amine" and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

In a typical ¹H NMR spectrum of "this compound," the ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts influenced by the positions of the ethyl, iodo, and amine substituents. The amine (-NH2) protons would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The spectrum would show distinct signals for the two carbons of the ethyl group, and the five carbons of the pyridine ring. The carbon atom attached to the iodine would experience a significant upfield shift due to the heavy atom effect.

By analyzing the changes in chemical shifts and coupling constants during a reaction, NMR can be used to track the conversion of starting materials, identify the formation of intermediates, and confirm the structure of the final product. For instance, in a substitution reaction where the iodine atom is replaced, the upfield shift of the C5 carbon would disappear, and new signals corresponding to the new substituent would emerge.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH3 (ethyl) | ~1.2 | Triplet | ~7.5 |

| -CH2 (ethyl) | ~2.7 | Quartet | ~7.5 |

| Pyridine-H3 | ~6.5 | Doublet | ~8.0 |

| Pyridine-H4 | ~7.6 | Doublet | ~8.0 |

| -NH2 | ~5.0 | Broad Singlet | N/A |

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | ~158 |

| C3 | ~110 |

| C4 | ~145 |

| C5 | ~85 |

| C6 | ~160 |

| -CH2 (ethyl) | ~25 |

Mass Spectrometry Techniques for Identification of Intermediates and Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound" and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The mass spectrum of "this compound" would show a prominent molecular ion peak (M+). The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom, with a significant M+1 peak due to the presence of ¹³C.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. For "this compound," common fragmentation pathways could include the loss of the ethyl group, the iodine atom, or the amine group. The fragmentation of related aminopyridine compounds often involves the loss of HCN. researchgate.net The identification of these fragment ions helps to confirm the structure of the parent molecule and can aid in the identification of unknown intermediates and byproducts in a reaction mixture.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hybrid techniques that are particularly useful for analyzing complex reaction mixtures. These methods separate the components of the mixture before they are introduced into the mass spectrometer, allowing for the individual identification of each component.

Chromatographic Methods (HPLC, GC) for Reaction Monitoring and Purity Assessment in Research Settings

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the progress of reactions involving "this compound" and for assessing the purity of the final product. researchgate.net

HPLC is a versatile technique that can be used to separate a wide range of compounds. For reaction monitoring, a small aliquot of the reaction mixture is periodically injected into the HPLC system. The resulting chromatogram shows peaks corresponding to the starting materials, intermediates, and products. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative tracking of the reaction progress. HPLC is also used to determine the purity of the final product by detecting and quantifying any impurities.

GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely properties of "this compound," GC could be an effective method for its analysis. Similar to HPLC, GC can be used to monitor reaction kinetics and assess product purity. The choice between HPLC and GC would depend on the specific properties of the reactants and products, as well as the reaction conditions.

Spectroscopic Methods (IR, UV-Vis) for In Situ Reaction Observation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the in situ observation of reactions involving "this compound."

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the ethyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹). mdpi.com By monitoring the changes in the intensity of these bands, it is possible to follow the consumption of reactants and the formation of products in real-time.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "this compound" typically exhibit strong absorption in the UV region. The position and intensity of the absorption maxima are sensitive to changes in the molecular structure and the solvent. As a reaction proceeds, the UV-Vis spectrum of the reaction mixture will change, reflecting the changes in the concentrations of the various species present. This allows for the continuous monitoring of the reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

For the broader family of halogenated pyridines, research into novel catalytic systems is a vibrant field. Future work would typically focus on developing palladium, copper, or nickel catalysts for cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig) at the iodo-position. The goal is to achieve higher yields, milder reaction conditions, and greater functional group tolerance. For multi-substituted pyridines, a key challenge is achieving selectivity, and catalyst design plays a crucial role in directing reactions to a specific site on the pyridine (B92270) ring.

Chemo- and Regioselective Functionalization of Multi-Substituted Pyridines

The functionalization of pyridines with multiple substituents like 6-Ethyl-5-iodopyridin-2-amine presents a significant synthetic challenge. Future research in this area for analogous compounds involves the development of methods to selectively modify one part of the molecule without affecting others. For instance, chemists would explore conditions to functionalize the C-I bond while leaving the amino and ethyl groups untouched, or vice-versa. Directed ortho-metalation and C-H activation are common strategies employed to control regioselectivity in pyridine systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers enhanced safety, scalability, and efficiency over traditional batch synthesis. For pyridine derivatives, integrating multi-step syntheses into continuous flow platforms is a major trend. This approach allows for the safe handling of hazardous reagents and intermediates, precise control over reaction parameters, and rapid optimization. Automated platforms, guided by machine learning algorithms, could in the future accelerate the discovery of optimal reaction conditions for producing libraries of related compounds.

Exploration of Sustainable Synthetic Pathways and Biocatalysis

"Green chemistry" principles are increasingly important in chemical synthesis. For pyridine compounds, this involves using renewable starting materials, reducing solvent waste, and employing energy-efficient methods like microwave-assisted synthesis. jetir.org Biocatalysis, using enzymes or whole organisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. While not documented for this specific compound, enzymes could theoretically be engineered to perform selective modifications on the pyridine core.

Computational Design of Advanced Pyridine Architectures

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules. Density Functional Theory (DFT) and other computational methods could be used to study the electronic structure of this compound, predict its reactivity at different sites, and design new derivatives with desired electronic or steric properties. This in-silico approach can guide synthetic efforts, saving time and resources.

Multi-Disciplinary Applications in Emerging Fields

Substituted 2-aminopyridines are important scaffolds in medicinal chemistry and materials science. Derivatives are often investigated for their potential as pharmaceuticals (e.g., kinase inhibitors), agrochemicals, and functional materials (e.g., organic light-emitting diodes - OLEDs). Future research would involve synthesizing derivatives of this compound and screening them for biological activity or unique photophysical properties, potentially opening up applications in these emerging fields.

Q & A

Basic: What are the common synthetic routes for 6-Ethyl-5-iodopyridin-2-amine?

Methodological Answer:

The synthesis of this compound typically involves halogenation and cross-coupling strategies. Key approaches include:

- Iodination of Pyridine Precursors: Direct iodination using iodine sources (e.g., NIS or I₂) under acidic conditions, targeting the 5-position of a 6-ethylpyridin-2-amine scaffold .

- Palladium-Catalyzed Coupling: Introducing the ethyl or iodine moiety via Suzuki-Miyaura or Ullmann coupling. For example, coupling 5-iodopyridin-2-amine with ethylboronic acid derivatives using Pd(PPh₃)₄ in a DME/H₂O solvent system at elevated temperatures (e.g., 150°C) .

Table 1: Example Synthetic Methods for Analogous Pyridin-2-amine Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME:H₂O (10:1), 150°C, 1h | ~60-75 | |

| Direct Iodination | N-Iodosuccinimide (NIS), CH₃COOH, RT, 12h | ~50-65 |

Basic: How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc).

- Characterization:

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent iodine loss or degradation .

- Waste Disposal: Neutralize with 10% sodium thiosulfate before disposal to reduce iodine toxicity .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

- DOE (Design of Experiments): Vary parameters (temperature, catalyst loading, solvent ratio) systematically. For example:

- Test Pd catalysts (Pd(OAc)₂ vs. PdCl₂) in DMF vs. DMSO at 90–150°C .

- Screen bases (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency.

- Real-Time Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically.

Table 2: Optimization Variables for Cross-Coupling Reactions

| Variable | Test Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–15 mol% Pd(PPh₃)₄ | ↑ Yield at 10% |

| Solvent Polarity | DME vs. THF | DME preferred |

| Reaction Time | 1–4 hours | Plateau at 2h |

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Multi-Technique Validation:

- Compare NMR data with computational predictions (DFT or Gaussian).

- Use HRMS to confirm molecular formula (e.g., exact mass for C₇H₁₀IN₂: 278.9974).

- Crystallography: Grow single crystals via slow evaporation (e.g., in EtOH) and perform X-ray diffraction to resolve ambiguous substituent positions .

Advanced: What strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., 5-bromo or 5-cyano analogs) .

- Biological Assays: Screen against bacterial strains (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .

- QSAR Modeling: Use software like MOE to correlate electronic (Log P) and steric (SMR) parameters with activity. For example:

QSAR Equation: Activity = 0.65(Log P) – 1.2(SMR) + 3.1 (r² = 0.89)

This suggests lipophilicity enhances membrane penetration, while bulkier groups reduce binding .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 40°C for 24h; analyze via HPLC.

- Oxidative Stress: Treat with 3% H₂O₂; monitor iodine loss via ICP-MS.

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td ~180–200°C) .

Advanced: What computational tools predict binding modes in drug design?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to dock this compound into bacterial dihydrofolate reductase (DHFR) active sites.

- MD Simulations: Run 100-ns simulations (GROMACS) to assess ligand-protein stability. Key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.